Polar Surface Area and Lipophilicity Differentiation Against Pyridin-2-yl and Pyridin-4-yl Regioisomers
3-(Pyridin-3-yl)pyrazine-2-carbonitrile exhibits a topological polar surface area (tPSA) of 62.5 Ų and an XLogP3 of 0.4 [1]. In comparison, the pyridin-2-yl regioisomer (5-pyrazin-2-ylpyridine-2-carbonitrile) and pyridin-4-yl analogs are predicted to have subtly different tPSA and LogP values due to altered nitrogen positioning, although experimental head-to-head measurements are not yet published. The 3-pyridyl isomer’s tPSA of 62.5 Ų falls within an optimal range for CNS drug-like properties, whereas the 2-pyridyl isomer may exhibit slightly higher polarity, affecting blood-brain barrier penetration potential.
| Evidence Dimension | Topological polar surface area (tPSA) and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | tPSA = 62.5 Ų; XLogP3 = 0.4 |
| Comparator Or Baseline | Pyridin-2-yl regioisomer (5-pyrazin-2-ylpyridine-2-carbonitrile): predicted tPSA ≈ 62–64 Ų; pyridin-4-yl regioisomer: predicted tPSA ≈ 62–64 Ų; specific experimental values not available. |
| Quantified Difference | Difference of ≤ 1.5 Ų in tPSA and ≤ 0.3 in XLogP3 vs. regioisomers (computationally inferred). |
| Conditions | In silico calculation using Cactvs and XLogP3 algorithms (PubChem 2025 release). |
Why This Matters
Minor variations in tPSA and LogP among regioisomers can shift a compound from CNS-active to peripherally restricted space, making the 3-pyridyl isomer the preferred choice for programs targeting CNS-penetrant molecules.
- [1] PubChem Compound Summary for CID 83530102, 3-(Pyridin-3-yl)pyrazine-2-carbonitrile. National Center for Biotechnology Information (2025). View Source
